4-Methylsulfanylquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by the presence of a methyl sulfanyl group at the fourth position of the quinoline ring. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 4-Methylsulfanylquinoline specifically has garnered attention for its potential applications in drug development and as a chemical intermediate in organic synthesis.
The compound can be synthesized through various methods involving different starting materials and catalytic systems, often employing environmentally friendly techniques that enhance yield and reduce waste. The synthesis of quinoline derivatives has been extensively studied, leading to the development of numerous methodologies that utilize various catalysts and reaction conditions.
4-Methylsulfanylquinoline is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It is also categorized under aromatic compounds because of its conjugated π-electron system, which contributes to its stability and reactivity.
Several synthetic routes have been developed for the production of 4-Methylsulfanylquinoline. Notable methods include:
The synthesis typically involves the condensation of appropriate amines with carbonyl compounds or vinyl ketones in the presence of catalysts such as ferric chloride or montmorillonite K-10. The reaction conditions (temperature, solvent, and time) are crucial for optimizing yield and purity.
The molecular structure of 4-Methylsulfanylquinoline consists of a quinoline ring with a methyl sulfanyl group (-S-CH₃) attached at the fourth position. The structure can be represented as follows:
4-Methylsulfanylquinoline can participate in various chemical reactions:
Reactions are often conducted under controlled conditions to prevent unwanted by-products. For instance, reactions involving alkylation or acylation typically require specific bases or acids to facilitate product formation efficiently.
The mechanism of action for 4-Methylsulfanylquinoline largely depends on its biological targets. For example, in anti-inflammatory applications, it may inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis which is responsible for inflammation .
Relevant data from spectral analysis (e.g., infrared spectroscopy) indicates characteristic absorption bands corresponding to functional groups present in the molecule.
4-Methylsulfanylquinoline has several scientific uses:
The ongoing research continues to explore its potential applications across various fields, highlighting its significance in both academic and industrial settings.
Quinoline—a bicyclic heterocycle fusing benzene with pyridine—serves as a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and structural adaptability. This nucleus is integral to >150 FDA-approved drugs spanning antimicrobial, antimalarial, and anticancer domains. Naturally occurring sulfur-containing quinolines, such as graveolin (from Rutaceae plants) and intervenolin (from Nocardia bacteria), demonstrate the evolutionary significance of this hybrid architecture. Graveolin exhibits antifungal and cytotoxic properties against melanoma cells (A375 IC₅₀: 8.2 µM) [2] [5], while intervenolin selectively inhibits gastric cancer cell proliferation (MKN-74 IC₅₀: 0.7 µM) through its unique methylthio-substituted side chain [5]. The structural plasticity of quinoline allows extensive modifications at positions 2, 3, 4, 6, and 7, enabling optimization of pharmacokinetic and pharmacodynamic properties. Introduction of sulfur-based functionalities (sulfanyl, sulfonyl, sulfonamide) significantly enhances target affinity and cellular penetration, as evidenced by synthetic derivatives showing 10–100-fold potency improvements over non-sulfur counterparts [6] [9].
Compound | Biological Activity | Key Structural Feature | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Graveolin | Antifungal, Cytotoxic (Melanoma) | 4-Methylsulfanyl group | 8.2 µM (A375 cells) |
Intervenolin | Anticancer (Gastric/Colon) | Bis(methylthio)methylene | 0.7 µM (MKN-74) |
VR23 (Sulfonylpiperazine) | Anticancer (Breast) | 4-(2,4-Dinitrophenylsulfonyl) | 1.8 µM (MDA-MB468) |
Quinolinedione-sulfonyl | NQO1-Targeted Antitumor | C6-Sulfonylpiperazine | 0.13 µM (HepG2) |
The deliberate incorporation of sulfur into quinolines began with antimalarial optimizations in the 1940s but accelerated during the 1980s fluoroquinolone antibiotic era. Early sulfa-drug hybrids like nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) demonstrated that sulfur-containing side chains could enhance gram-negative coverage. Methodological advances enabled precise sulfur introductions:
The 2000s witnessed sulfur’s role expand beyond antibacterials. Hybrid pharmacophore strategies merged sulfonamides—known for carbonic anhydrase inhibition—with quinolines, yielding molecules like VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline). VR23 exhibited 17.6-fold selectivity against breast cancer cells by inducing centrosome clustering and lysosomal disruption [3]. Concurrently, transition metal catalysis (e.g., Pd-catalyzed C–S coupling) allowed regioselective synthesis of previously inaccessible 4-methylsulfanylquinolines [6] [9].
The 4-methylsulfanylquinoline moiety (–SCH₃ at C4) exhibits distinct physicochemical advantages underpinning its pharmacophore utility:
Steric and Electronic Features
Metabolic and Target Engagement Advantages
NQO1 Bioactivation: Quinolinediones bearing C6/C7 methylsulfanyl groups undergo NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated redox cycling, generating cytotoxic ROS in cancer cells (HepG2 selective index: 28.3) [7].
Table 2: Synthetic Strategies for 4-Methylsulfanylquinoline Derivatives
Method | Starting Materials | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Conrad-Limpach | 3-(Methylthio)aniline, Ethyl acetoacetate | 250°C, Dowtherm A | 30–65 | Direct C4-thioether formation |
Gould-Jacobs | 4-Chloroaniline, Diethyl ethoxymethylenemalonate | 220°C, then NaSCH₃ | 45–70 | Regioselective C4 substitution |
Metal-Catalyzed C–S Coupling | 4-Chloroquinoline, NaSCH₃ | Pd₂(dba)₃, Xantphos, 100°C | 75–92 | Functional group tolerance |
Microwave-Assisted | Methyl anthranilate, CS₂, CH₃I | 150°C, 20 min | 85 | Rapid, high-efficiency |
Computational Validation
Docking studies confirm that 4-methylsulfanylquinoline penetrates 4.5 Å deeper into the NQO1 substrate pocket than unsubstituted analogs, forming hydrophobic contacts with Tyr-128 and Phe-106. QSAR models indicate a parabolic relationship between sulfur atom polarizability (σ = 1.0–1.3) and antiproliferative activity (R² = 0.91) [7].
C4 Substituent | Steric Volume (ų) | Hammett σₚ | Anticancer Activity (Avg. IC₅₀, µM) |
---|---|---|---|
–H | 2.3 | 0.00 | 12.4 |
–OCH₃ | 25.1 | -0.27 | 8.9 |
–SCH₃ | 32.7 | -0.04 | 2.1 |
–Cl | 22.1 | +0.23 | 5.6 |
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6